molecular formula C24H24N2O2 B2977591 (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 956206-88-5

(2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2977591
CAS No.: 956206-88-5
M. Wt: 372.468
InChI Key: PPSQPHBZQDBWHU-FOCLMDBBSA-N
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Description

The compound (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a pyrazole core substituted with a phenyl group at position 1 and a 4-cyclohexylphenyl group at position 2. Its molecular formula is C₂₄H₂₄N₂O₂, with a molecular weight of 372.46 g/mol . While specific biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazole chalcones) are noted for antimicrobial, antiplasmodial, and anticancer activities .

Properties

IUPAC Name

(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c27-23(28)16-15-21-17-26(22-9-5-2-6-10-22)25-24(21)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h2,5-6,9-18H,1,3-4,7-8H2,(H,27,28)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSQPHBZQDBWHU-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=CC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=C/C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.

    Introduction of the cyclohexylphenyl group: This step involves the Friedel-Crafts alkylation of the pyrazole ring with a cyclohexylbenzene derivative in the presence of a Lewis acid catalyst.

    Formation of the prop-2-enoic acid moiety: This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired α,β-unsaturated carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazole scaffold is highly modifiable, with substituents at positions 1, 3, and 4 critically impacting physicochemical and biological properties. Key analogs include:

Carboxylic Acid Derivatives
  • Purity is reported as >95% .
  • (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic acid Molecular Formula: C₁₂H₁₀N₂O₂ Molecular Weight: 214.22 g/mol Substituents: Phenyl (position 1), unsubstituted at position 3.
Ester and Nitrile Derivatives
  • Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol Substituents: Methyl (position 1), ester functional group. Key Difference: Esterification of the carboxylic acid may improve cell permeability, serving as a prodrug .
  • (2E)-3-[3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile Molecular Formula: C₂₇H₂₃N₃S Substituents: Cyclohexylphenyl (position 3), thiophene (position 2).
Halogen-Substituted Derivatives
  • (2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one
    • Molecular Formula : C₂₄H₁₇ClN₂O
    • Substituents : Chlorophenyl (position 1), phenyl (position 3).
    • Key Difference : Ketone functional group instead of carboxylic acid; chlorine enhances electrophilicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent (Position 3) Functional Group Purity (%) Key Property Insight
Target Compound 372.46 4-Cyclohexylphenyl Carboxylic acid - High steric bulk, low polarity
(2E)-3-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid 356.42 4-Methylphenyl Carboxylic acid >95 Improved solubility vs. cyclohexyl analog
(2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic acid 214.22 None Carboxylic acid - Minimal steric hindrance
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate 166.18 Methyl Ester - Enhanced lipophilicity

Key Observations :

  • Cyclohexyl Group : Increases molecular weight and hydrophobicity, likely reducing aqueous solubility but improving membrane permeability.
  • Ester vs. Acid : Esters (e.g., methyl) may act as prodrugs, while carboxylic acids offer hydrogen-bonding capacity for target interactions .

Biological Activity

The compound (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, biological evaluations, and case studies highlighting its therapeutic potential.

Molecular Formula: C24H24N2O2
Molecular Weight: 372.46 g/mol
CAS Number: 956206-88-5
Boiling Point: 583.4 ± 50.0 °C (Predicted)
Density: 1.18 ± 0.1 g/cm³ (Predicted)
pKa: 3.95 ± 0.10 (Predicted)

PropertyValue
Molecular FormulaC24H24N2O2
Molecular Weight372.46 g/mol
Boiling Point583.4 ± 50.0 °C
Density1.18 ± 0.1 g/cm³
pKa3.95 ± 0.10

Anticancer Activity

Recent studies have evaluated the anticancer potential of various pyrazole derivatives, including the compound . For instance, a study conducted on halogenated phenoxychalcones demonstrated that similar compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating effective inhibition of cell proliferation .

In another investigation, derivatives of pyrazole showed promising results against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance biological activity and selectivity towards cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds have been well-documented in literature. The compound This compound has been shown to inhibit pro-inflammatory cytokines and pathways, similar to other pyrazole derivatives . This suggests that it may serve as a therapeutic agent in treating inflammatory diseases.

The biological activity of this compound is believed to be linked to its ability to modulate various signaling pathways involved in inflammation and cancer progression. Specifically, it may affect the MAPK pathway, which plays a critical role in cell proliferation and survival .

Study on Antitumor Effects

A notable study investigated the effects of This compound on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size when treated with this compound compared to control groups, highlighting its potential as an effective anticancer agent .

In Vitro Evaluation

In vitro assays demonstrated that this compound exhibited moderate cytotoxic activity against several cancer cell lines, with varying IC50 values depending on the specific cellular context and treatment duration . These findings underscore the need for further exploration into its pharmacodynamics and pharmacokinetics.

Q & A

Q. Q: What are the established synthetic routes for preparing (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid?

A: The compound is synthesized via a multi-step protocol:

Pyrazole Core Formation : A Claisen-Schmidt condensation between 4-cyclohexylacetophenone and phenylhydrazine yields the 1,3,5-trisubstituted pyrazole intermediate .

Introduction of the α,β-Unsaturated Carboxylic Acid : Knoevenagel condensation of the pyrazole aldehyde with malonic acid under acidic conditions (e.g., acetic acid/piperidine) produces the (E)-configured propenoic acid side chain .

Purification : Recrystallization from ethanol or methanol ensures purity, with structural confirmation via NMR and X-ray crystallography .

Structural Characterization

Q. Q: Which crystallographic parameters are critical for resolving the molecular structure of this compound?

A: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Space Group : Triclinic P1P\overline{1} (common for similar pyrazole derivatives) .
  • Unit Cell Dimensions : Typical values for analogs are a=7.36A˚,b=10.68A˚,c=13.10A˚a = 7.36 \, \text{Å}, b = 10.68 \, \text{Å}, c = 13.10 \, \text{Å}, with angles α91.8,β101.3,γ91.8\alpha \approx 91.8^\circ, \beta \approx 101.3^\circ, \gamma \approx 91.8^\circ .
  • Refinement Metrics : Aim for Rint<0.05R_{\text{int}} < 0.05 and wR(F2)<0.12wR(F^2) < 0.12, using multi-scan absorption corrections (e.g., CrysAlis PRO) to minimize errors .

Conformational Analysis

Q. Q: How does the E-configuration of the propenoic acid moiety influence molecular interactions?

A: The planar (E)-configuration enhances π-π stacking between the pyrazole and phenyl rings, as evidenced by torsion angles near 180180^\circ in analogs . This rigidity also promotes hydrogen bonding via the carboxylic acid group, critical for receptor binding in biological assays .

Advanced Synthesis Challenges

Q. Q: What are the key challenges in introducing the 4-cyclohexylphenyl substituent during synthesis?

A: Steric hindrance from the cyclohexyl group can reduce reaction yields. Strategies include:

  • Protecting Groups : Temporarily masking the carboxylic acid during Suzuki-Miyaura coupling to avoid side reactions .
  • High-Temperature Conditions : Using Pd(PPh3_3)4_4 as a catalyst in refluxing toluene improves cross-coupling efficiency .

Data Contradiction Resolution

Q. Q: How can discrepancies in reported bond lengths (e.g., C–C in the pyrazole ring) be resolved?

A: Variations often arise from experimental conditions (e.g., temperature, crystal packing). For example:

  • C–C Bonds : Compare data collected at 100 K vs. 295 K; thermal motion can elongate bonds by 0.01A˚\sim 0.01 \, \text{Å} .
  • Electron Density Maps : Use Hirshfeld surface analysis to distinguish static disorder from dynamic effects .

Biological Activity Profiling

Q. Q: What in vitro assays are suitable for evaluating this compound’s bioactivity?

A: Prioritize assays aligned with structural analogs:

  • Enzyme Inhibition : COX-2 or 5-LOX inhibition assays, given the anti-inflammatory potential of α,β-unsaturated acids .
  • Receptor Binding : Fluorescence polarization for PPARγ/δ binding affinity, leveraging the carboxylic acid’s H-bonding capability .

Computational Modeling

Q. Q: Which parameters are critical for docking studies targeting cyclooxygenase enzymes?

A: Focus on:

  • Torsion Angles : Validate the (E)-configuration using SCXRD data to ensure accurate ligand alignment .
  • Electrostatic Potentials : Map the carboxylic acid’s partial charges to predict hydrogen bonding with Arg120/Arg499 in COX-2 .

Thermal Stability Assessment

Q. Q: How can thermal stability be evaluated for formulation studies?

A: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

  • Decomposition Onset : Typically >200°C for similar pyrazole-carboxylic acids, indicating suitability for solid dosage forms .
  • Phase Transitions : Monitor endothermic peaks in DSC to identify polymorphic transitions .

Spectroscopic Analysis

Q. Q: What NMR spectral features confirm the (E)-configuration and substituent placement?

A: Key signals include:

  • 1H^1\text{H} NMR : A doublet at δ7.58.0ppm\delta \sim 7.5–8.0 \, \text{ppm} for the trans-coupled vinyl protons (J16HzJ \approx 16 \, \text{Hz}) .
  • 13C^{13}\text{C} NMR : A carbonyl signal at δ170ppm\delta \sim 170 \, \text{ppm} and pyrazole C4 resonance near δ145ppm\delta \sim 145 \, \text{ppm} .

Advanced Crystallography

Q. Q: How is disorder in the cyclohexyl group managed during structure refinement?

A: Strategies include:

  • Multi-Component Modeling : Split the cyclohexyl ring into two or more positions with occupancy factors summing to 1 .
  • Restraints : Apply geometric restraints (e.g., DFIX, SIMU in SHELXL) to maintain chemically reasonable bond lengths/angles .

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